molecular weight and formula of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
molecular weight and formula of (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid
Executive Summary
(4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid is a specialized organoboron reagent extensively utilized in the synthesis of pharmaceutical candidates, particularly within the kinase inhibitor landscape. Its structural motif combines a phenylboronic acid (the reactive handle for cross-coupling) with a 4-isopropylpiperazinyl tail—a privileged substructure known to enhance aqueous solubility and bioavailability in drug molecules.
This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and application in Suzuki-Miyaura cross-coupling, designed to support researchers in optimizing lead optimization workflows.
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]
The accurate characterization of this compound requires understanding its dual nature: it possesses both a Lewis-acidic boronic acid group and a Lewis-basic piperazine moiety. This internal electronic push-pull can influence solubility and stability (e.g., zwitterionic behavior).
Core Data Table
| Parameter | Specification |
| Chemical Name | (4-(4-Isopropylpiperazin-1-yl)phenyl)boronic acid |
| CAS Registry Number | 1003043-01-3 |
| Molecular Formula | |
| Molecular Weight (Average) | 248.13 g/mol |
| Monoisotopic Mass | 248.1696 Da ( |
| Exact Mass | 248.17 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; limited solubility in non-polar solvents ( |
| pKa (Predicted) | Basic N: ~8.5 |
Structural Connectivity
The compound consists of a central benzene ring substituted para- to the boronic acid by a piperazine ring. The distal nitrogen of the piperazine is alkylated with an isopropyl group.
Synthesis & Manufacturing Logic
The synthesis of amino-substituted phenylboronic acids presents a specific challenge: the compatibility of the basic amine with the organometallic intermediates required to install the boron species.
Validated Synthetic Route
The industry-standard approach involves the Lithium-Halogen Exchange or Miyaura Borylation of the corresponding aryl bromide.
-
Precursor: 1-(4-Bromophenyl)-4-isopropylpiperazine.
-
Metalation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) generates the organolithium species.
-
Critical Control Point: The tertiary amine of the piperazine does not require protection, unlike primary or secondary amines, but the reaction must be kept cold to prevent side reactions with the piperazine ring.
-
-
Borylation: Quenching the lithiated intermediate with a borate ester (Triisopropyl borate,
). -
Hydrolysis: Acidic workup converts the boronate ester to the free boronic acid.
Synthesis Workflow Diagram
[1][2][3][4][5][6][7][8][9]
Handling, Stability & Quality Control
The Boroxine Equilibrium
Boronic acids are notorious for dehydrating into cyclic trimers called boroxines (anhydrides).
-
Observation: A "pure" sample may show a melting point depression or variable elemental analysis due to partial dehydration.
-
Reversibility: This is reversible.[1][2] In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomeric acid.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative deborylation.
Self-Validating Purity Checks
To ensure experimental integrity, perform these checks before use:
-
1H NMR (DMSO-d6): Look for the diagnostic broad singlet of
around 8.0 ppm. Note: If is added, this peak must disappear (exchangeable). -
MS Analysis: Boron has a unique isotopic signature (
: ratio 1:4). The mass spectrum should show a characteristic split pattern for the molecular ion.
Application: Suzuki-Miyaura Cross-Coupling[10]
This reagent is primarily used to install the 4-(4-isopropylpiperazin-1-yl)phenyl moiety onto heteroaryl halides (e.g., chloropyrimidines, bromoindazoles) to synthesize kinase inhibitors.
Optimized Protocol (General)
-
Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water. The aqueous component is vital for boroxine hydrolysis.
-
Base:
or (2-3 equivalents). -
Catalyst:
or (5 mol%). -
Temperature: 80-100°C.
Mechanistic Cycle
The piperazine tail remains spectator during the catalytic cycle but influences the solubility of the oxidative addition complex.
References
-
Vertex AI Search . (2025). Search Results for CAS 1003043-01-3. Retrieved from 3
-
PubChem . (2025).[4][5] Compound Summary: [4-(Piperazin-1-yl)phenyl]boronic acid (Related Analog Data). National Library of Medicine.[4] Retrieved from [4]
-
Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (General reference for Boronic Acid stability and synthesis).
-
Sigma-Aldrich . (2025). Product Specification: (4-(Piperazin-1-yl)phenyl)boronic acid.[6][4] Retrieved from
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. (4-(4-Isopropylpiperazin-1-yl)phenyl)boronicacid [myskinrecipes.com]
- 4. [4-(Piperazin-1-yl)phenyl]boronic acid | C10H15BN2O2 | CID 5233013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
